(R)-2-Amino-3-(quinolin-2-yl)propanoic acid (R)-2-Amino-3-(quinolin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 170421-67-7
VCID: VC21540818
InChI: InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1
SMILES: C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid

CAS No.: 170421-67-7

Cat. No.: VC21540818

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid - 170421-67-7

CAS No. 170421-67-7
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name (2R)-2-amino-3-quinolin-2-ylpropanoic acid
Standard InChI InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1
Standard InChI Key CRSSRGSNAKKNNI-SNVBAGLBSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC(=N2)C[C@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])[NH3+]

Chemical Identity and Structure

(R)-2-Amino-3-(quinolin-2-yl)propanoic acid is characterized by its unique molecular structure that combines an amino acid backbone with a quinoline ring system. The compound features a chiral center at the alpha carbon with the R-configuration, distinguishing it from its enantiomer.

Chemical Identifiers

The compound is identified through various systematic naming conventions and unique identifiers that facilitate its reference in scientific literature and databases:

IdentifierValue
CAS Number170421-67-7
IUPAC Name(2R)-2-amino-3-quinolin-2-ylpropanoic acid
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
InChIInChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1
InChI KeyCRSSRGSNAKKNNI-SNVBAGLBSA-N
Canonical SMILESC1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)N
Isomeric SMILESC1=CC=C2C(=C1)C=CC(=N2)CC@HN

The compound is also known by several synonyms including H--(2-Quinolyl)-D-Ala-OH, SCHEMBL839033, and (R)-2-Amino-3-(quinolin-2-yl)propanoicacid, which are used interchangeably in scientific literature and chemical databases .

Structural Features

The structural architecture of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid includes several key features:

  • A quinoline ring system attached at the 2-position

  • An amino group (-NH₂) at the alpha position of the propanoic acid chain

  • A carboxylic acid group (-COOH)

  • A chiral center at the C-2 position with R-configuration

This combination of functional groups contributes to the compound's potential reactivity and applications in various chemical and biological systems .

Physical and Chemical Properties

Understanding the physical and chemical properties of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid provides insights into its behavior in different environments and its potential applications.

Chemical Reactivity

The chemical reactivity of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid is influenced by its functional groups:

  • The amino group can participate in nucleophilic substitution reactions and peptide bond formation

  • The carboxylic acid group can undergo esterification, amidation, and decarboxylation

  • The quinoline moiety can engage in both electrophilic and nucleophilic substitution reactions

These reactive sites make the compound versatile for various chemical transformations and potential applications in organic synthesis and medicinal chemistry .

Structural Comparison with Related Compounds

The structural relationship between (R)-2-Amino-3-(quinolin-2-yl)propanoic acid and similar compounds provides valuable context for understanding its unique properties and potential applications.

Comparative Analysis of Quinoline-Containing Amino Acids

Table 1: Comparison of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid with Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Distinction
(R)-2-Amino-3-(quinolin-2-yl)propanoic acid170421-67-7C₁₂H₁₂N₂O₂216.24 g/molQuinoline at position 2, R-configuration
(2R)-2-amino-3-(quinolin-6-yl)propanoic acid790146-70-2C₁₂H₁₂N₂O₂216.24 g/molQuinoline at position 6, R-configuration
(S)-2-Amino-3-(quinolin-3-yl)propanoic acid135213-90-0C₁₂H₁₂N₂O₂216.24 g/molQuinoline at position 3, S-configuration
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid5162-90-3C₁₂H₁₂N₂O₃232.23 g/molDihydroquinolin-4-yl with oxo group

The structural variations among these compounds primarily involve the position of attachment of the quinoline moiety to the amino acid backbone and the stereochemistry at the chiral center. These differences likely influence their chemical reactivity, biological activity, and potential applications .

Structure-Activity Relationship Implications

The position of the quinoline attachment (2-position versus 3-position or 6-position) and the stereochemistry (R versus S) are expected to significantly impact the compound's:

These structure-activity relationships are crucial considerations in the development of quinoline-based compounds for specific applications .

Research Challenges and Future Directions

The current state of research on (R)-2-Amino-3-(quinolin-2-yl)propanoic acid reveals several challenges and opportunities for future investigation.

Synthesis Optimization

Development of efficient, scalable, and stereoselective synthetic routes represents a significant research opportunity. Potential approaches include:

  • Asymmetric catalysis for direct synthesis of the R-enantiomer

  • Enzymatic methods for stereoselective preparation

  • Flow chemistry approaches for scalable production

Advances in these areas would facilitate more widespread utilization of the compound in various applications .

Biological Activity Investigation

Comprehensive studies of the compound's biological activities would provide valuable insights for medicinal chemistry applications. Key research directions include:

  • Antimicrobial activity screening

  • Anti-inflammatory potential evaluation

  • Enzyme inhibition studies

  • Structure-activity relationship analyses with systematic structural modifications

These investigations would help establish the compound's therapeutic potential and guide further development efforts .

Analytical Considerations

The accurate identification and characterization of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid are essential for research applications and quality control.

Analytical Methods

Several analytical techniques are likely applicable for the characterization of this compound:

  • High-performance liquid chromatography (HPLC) for purity determination

  • Chiral HPLC for enantiomeric purity assessment

  • NMR spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight verification

  • Optical rotation measurement for stereochemical analysis

These methods collectively provide comprehensive characterization of the compound's identity, purity, and stereochemical integrity .

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